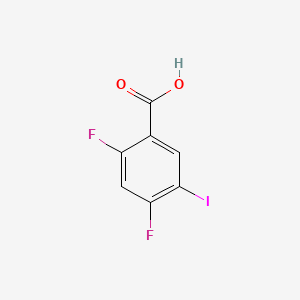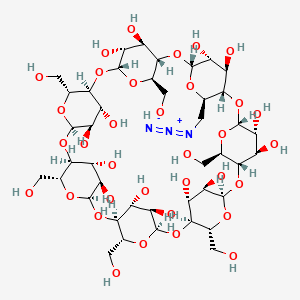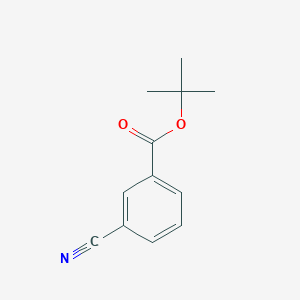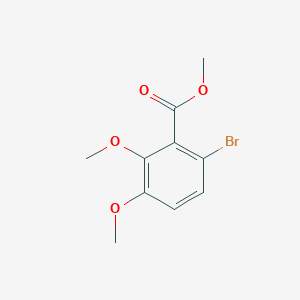![molecular formula C4H4N4S2 B1312259 6-メチル-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール-3(2H)-チオン CAS No. 14778-87-1](/img/structure/B1312259.png)
6-メチル-[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール-3(2H)-チオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione (MTT) is a heterocyclic compound that has recently been studied for its potential medicinal and therapeutic applications. MTT is a nitrogen-containing compound with a sulfur-containing thione group attached to the 6-methyl-triazole ring. It is a relatively new compound and has been studied for its potential to act as an anti-cancer agent, a neuroprotective agent, an anti-inflammatory agent, and a potential anti-diabetic agent.
科学的研究の応用
抗炎症および鎮痛作用
一連の6-置換-1,2,4-トリアゾロ-[3,4-b]-1,3,4-チアジアゾール誘導体が合成され、抗炎症および鎮痛作用について評価されました . 合成された化合物のいくつかは、有意な抗炎症および鎮痛作用を示しました .
抗乳がん剤
新規ビス(1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジン)およびビス((キノキサリン-2-イル)フェノキシ)アルカンが合成され、抗乳がん剤として評価されました . 3つの化合物は、薬物エルロチニブよりもMDA-MB-231に対してはるかに優れた細胞毒性を示しました .
抗菌作用
トリアゾール核は、抗菌剤、抗真菌剤、抗がん剤、抗酸化剤、抗ウイルス剤、抗炎症剤、鎮痛剤、抗てんかん剤、抗高血圧剤、抗うつ剤、抗糖尿病剤、抗不安剤、抗結核剤などの多くの薬物クラスに存在しています .
抗潰瘍作用
合成された6-置換-1,2,4-トリアゾロ-[3,4-b]-1,3,4-チアジアゾール誘導体は、その潰瘍作用についても評価されました . 標準と比較して、胃腸粘膜に対する潰瘍および刺激作用は低いです .
脂質過酸化作用
合成された6-置換-1,2,4-トリアゾロ-[3,4-b]-1,3,4-チアジアゾール誘導体は、その脂質過酸化作用について評価されました .
殺菌剤候補
3-(4-メチル-1,2,3-チアジアゾリル)-6-トリクロロメチル[1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール(YZK-C22)は、新規殺菌剤候補です . 本研究の目的は、YZK-C22の真菌に対する作用機序を特定することでした .
抗結核剤
シキミ酸デヒドロゲナーゼは、コリスミ酸最終産物の生合成に不可欠なタンパク質であり、特に次世代抗結核剤の発見と開発のための非常に有望な治療標的です .
酵素阻害剤
このレビューは、特に薬物設計、発見、および開発において重要な役割を果たす、生物学的に重要な1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジンの構造-活性相関に焦点を当てています . インシリコ薬物動態および分子モデリング研究も要約されています .
作用機序
Target of Action
The primary target of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione is the urease enzyme . Urease is a nickel-containing enzyme found in a wide variety of plants, algae, fungi, and bacteria . It catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . Urease is known as a virulence factor found in various pathogenic microorganisms .
Mode of Action
This compound interacts with its target, the urease enzyme, by inhibiting its activity . The kinetic evaluations of a derivative of this compound recorded a competitive type of inhibition . Molecular dynamic simulations showed that the derivative occupied the active site with a closed state .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea. This has downstream effects on the metabolism of nitrogen-containing compounds .
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Result of Action
The result of the action of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione is the inhibition of the urease enzyme, leading to a decrease in the production of ammonia and carbon dioxide from urea . This can have significant antimicrobial activities, as demonstrated by some derivatives of this compound .
生化学分析
Biochemical Properties
6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione plays a crucial role in biochemical reactions, particularly as an inhibitor of various enzymes. One of the primary enzymes it interacts with is urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The compound exhibits competitive inhibition against urease, with IC50 values ranging from 0.87 to 8.32 μM . Additionally, it has shown significant inhibitory activity against shikimate dehydrogenase, an enzyme involved in the biosynthesis of chorismate, a precursor for aromatic amino acids .
Cellular Effects
6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione has demonstrated various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of cancer cell lines such as HepG2 (hepatocellular carcinoma) and LLC (Lewis lung carcinoma) cells . The compound affects cell signaling pathways by inhibiting the activity of heparanase, an enzyme that degrades heparan sulfate and is associated with cancer progression . This inhibition leads to reduced cell migration and invasion, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione exerts its effects through various mechanisms. It binds to the active sites of target enzymes, such as urease and shikimate dehydrogenase, thereby inhibiting their activity . Molecular docking studies have shown that the compound can occupy the active site of these enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, the compound disrupts membrane integrity in fungal cells, leading to antifungal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione have been observed to change over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against target enzymes . Long-term studies have indicated that the compound retains its efficacy in inhibiting cell proliferation and enzyme activity over extended periods
Dosage Effects in Animal Models
The effects of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of target enzymes and cell proliferation . At higher doses, the compound has demonstrated toxic effects, including gastrointestinal irritation and ulceration . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione is involved in various metabolic pathways. It interacts with enzymes such as pyruvate kinase in the glycolytic pathway, inhibiting its activity and affecting metabolic flux . The compound’s interaction with urease also impacts the hydrolysis of urea, influencing nitrogen metabolism
Transport and Distribution
Within cells and tissues, 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and stability . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Post-translational modifications and targeting signals influence its localization, ensuring that it reaches its intended sites of action
特性
IUPAC Name |
6-methyl-2H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4S2/c1-2-7-8-3(9)5-6-4(8)10-2/h1H3,(H,5,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDASXRXJUZFOPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=S)NN=C2S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)
![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)







![1-Butanamine, N-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B1312213.png)


